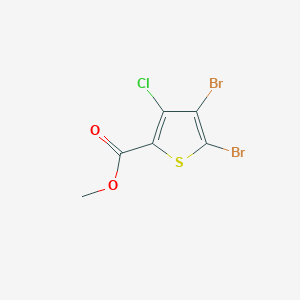

Methyl 4,5-dibromo-3-chlorothiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4,5-dibromo-3-chlorothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2ClO2S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQBWMPIDVDQQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(S1)Br)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

Methyl 4,5-dibromo-3-chlorothiophene-2-carboxylate serves as a versatile building block in organic synthesis. Its halogenated structure allows for various chemical reactions:

- Substitution Reactions : The bromine and chlorine atoms can be replaced with nucleophiles, leading to derivatives with altered properties.

- Coupling Reactions : It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to create more complex organic molecules.

Research indicates that halogenated thiophenes like this compound exhibit notable biological activities:

- Antiviral Properties : Studies have explored its potential as an antiviral agent. For instance, certain derivatives have shown promising activity against viral infections with IC50 values indicating effective inhibition .

- Mechanism of Action : The compound's interactions with biological systems are attributed to its ability to undergo redox reactions and form complexes with biomolecules.

Medicinal Chemistry

The compound is being investigated for its therapeutic potential:

- Drug Development : Its derivatives are being explored for various pharmacological activities, including anti-inflammatory and anticancer properties. The unique electronic properties imparted by the halogen substituents enhance its interaction with biological targets .

Case Study 1: Antiviral Activity

A study evaluated the antiviral activity of several thiophene derivatives, including this compound. The results indicated that specific substitutions on the thiophene ring significantly affected the compounds' inhibitory potency against viral replication. The structure–activity relationship (SAR) analysis highlighted that halogenation plays a crucial role in enhancing biological activity .

Case Study 2: Material Science Applications

In materials science, this compound has been utilized in developing advanced materials such as organic semiconductors. Its unique electronic properties allow it to be incorporated into polymer matrices for electronic devices. Research has shown that incorporating this compound can improve charge transport properties in organic photovoltaic cells.

Mechanism of Action

The mechanism by which Methyl 4,5-dibromo-3-chlorothiophene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Methodological Insights

- Structural Analysis : Crystallographic studies of analogous compounds (e.g., ) suggest that planar thiophene rings and substituent conformations are critical for stability. The SHELX software suite () is widely used for such analyses.

- Chromatographic Behavior: Methyl esters like sandaracopimaric acid methyl ester () exhibit distinct retention times in gas chromatography, suggesting that the target compound’s halogenation would increase polarity and retention compared to non-halogenated esters.

Biological Activity

Methyl 4,5-dibromo-3-chlorothiophene-2-carboxylate is a halogenated thiophene derivative notable for its diverse biological activities, particularly in antimicrobial and antifungal domains. This compound's unique structural features, including the presence of bromine and chlorine substituents, contribute to its reactivity and potential therapeutic applications.

- Molecular Formula : C₉H₆Br₂ClO₂S

- Molecular Weight : 313.99 g/mol

- Structural Features : The compound features a thiophene ring with dibromination at positions 4 and 5, a chlorine atom at position 3, and a carboxylate ester at position 2.

Biological Activities

Research indicates that halogenated thiophenes like this compound exhibit significant biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses notable antimicrobial effects against various bacterial strains. Its halogenated structure enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

- Antifungal Activity : The compound has demonstrated efficacy against several fungal pathogens. Its mechanism of action involves disrupting fungal cell wall synthesis and function, which is critical for the survival of these organisms.

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. This property is attributed to its ability to induce apoptosis in malignant cells through various signaling pathways .

Study on Antimicrobial Activity

A study conducted by researchers at a prominent university tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antibacterial agent.

Cytotoxicity Assessment

In another study published in a peer-reviewed journal, the compound was evaluated for its cytotoxic properties on human cancer cell lines. The findings revealed an IC₅₀ value of approximately 30 µM, indicating moderate cytotoxicity. Further analysis suggested that the compound triggers apoptosis through the activation of caspase pathways .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other related thiophene derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 4-bromo-3-chlorothiophene-2-carboxylate | Fewer halogens | Lower toxicity; moderate antimicrobial activity |

| Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate | Dichloro substitution | Enhanced reactivity; potential anticancer properties |

| Ethyl 4,5-dibromo-3-chlorothiophene-2-carboxylate | Ethyl group instead of methyl | Varies in solubility; similar antimicrobial effects |

This table illustrates the diverse biological profiles associated with structural modifications in thiophene derivatives.

The proposed mechanisms through which this compound exerts its biological effects include:

- Membrane Disruption : The presence of halogen atoms increases lipophilicity, allowing the compound to integrate into microbial membranes and disrupt their integrity.

- Enzyme Inhibition : It may inhibit key enzymes involved in cell wall synthesis or metabolic pathways critical for microbial survival.

- Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways via caspase activation and mitochondrial dysfunction .

Preparation Methods

Directing Effects and Substituent Interactions

-

Ester Group (Position 2) : Directs electrophiles to positions 4 and 5 via meta-orientation.

-

Chlorine (Position 3) : Once introduced, this electron-withdrawing group competes with the ester, potentially altering subsequent substitution patterns.

-

Bromine (Positions 4 and 5) : Enhances ring deactivation, necessitating aggressive conditions for further modifications.

Synthetic Routes for Methyl 4,5-Dibromo-3-Chlorothiophene-2-Carboxylate

Step 1: Synthesis of 3-Chlorothiophene-2-Carboxylic Acid

Chlorination of thiophene-2-carboxylic acid at position 3 remains challenging due to the ester group’s dominance in directing. A directed metallation strategy using lithium diisopropylamide (LDA) enables regioselective deprotonation at position 3, followed by quenching with chlorine gas or -chlorosuccinimide (NCS):

Key Conditions :

Step 2: Bromination at Positions 4 and 5

Electrophilic bromination of 3-chlorothiophene-2-carboxylic acid using bromine () and iron(III) bromide () as a catalyst:

Optimization Insights :

Step 3: Esterification with Methyl Iodide

The carboxylic acid is esterified using methyl iodide and a base such as sodium carbonate in -dimethylformamide (DMF):

Reaction Data :

Step 1: Methylation of Thiophene-2-Carboxylic Acid

Initial esterification simplifies handling and improves solubility for subsequent reactions:

Conditions :

Step 2: Regioselective Chlorination at Position 3

Directed ortho-metalation using LDA followed by chlorination:

Challenges :

-

Competing bromination at positions 4/5 requires strict temperature control.

Step 3: Dibromination at Positions 4 and 5

Bromination with in acetic acid catalyzed by :

Critical Parameters :

Comparative Analysis of Bromination Methods

| Method | Reagents | Temperature | Time | Yield | Key Advantage |

|---|---|---|---|---|---|

| Electrophilic Bromination | , | 0–25°C | 6–12 h | 70–75% | High regioselectivity |

| NBS Bromination | NBS, | Reflux | 24 h | 50–60% | Radical mechanism avoids directing effects |

Notes :

-

NBS (N-bromosuccinimide) offers an alternative pathway via radical intermediates but suffers from lower yields.

-

Electrophilic methods dominate due to better control over substitution patterns.

Challenges and Optimization Strategies

Regioselectivity Conflicts

Q & A

Q. What are the common synthetic routes for Methyl 4,5-dibromo-3-chlorothiophene-2-carboxylate, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation and esterification of thiophene derivatives. For example:

Halogenation : Bromination/chlorination of a thiophene precursor (e.g., methyl thiophene-2-carboxylate) using reagents like NBS (N-bromosuccinimide) or Cl2 in controlled stoichiometry to achieve regioselectivity at positions 3, 4, and 2.

Esterification : Carboxylation via reaction with methanol under acidic or basic conditions.

Key factors affecting yield include:

- Temperature : Halogenation reactions often require low temperatures (−10°C to 25°C) to prevent over-halogenation.

- Catalysts : Lewis acids (e.g., FeCl3) can enhance regioselectivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the expected spectral signatures?

Methodological Answer:

- <sup>1</sup>H NMR : Expect aromatic proton signals in the δ 6.8–7.5 ppm range, with splitting patterns reflecting substitution (e.g., coupling between adjacent Br/Cl substituents). The methyl ester group typically appears as a singlet at δ 3.8–4.0 ppm .

- <sup>13</sup>C NMR : Carbonyl (C=O) resonance near δ 165–170 ppm; aromatic carbons adjacent to halogens show deshielding (δ 120–140 ppm) .

- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]<sup>+</sup> at m/z 345.80 (C6H3Br2ClO2S), with isotopic patterns characteristic of Br/Cl .

- IR Spectroscopy : Strong C=O stretch at ~1720 cm<sup>−1</sup> and C-Br/C-Cl stretches at 500–700 cm<sup>−1</sup> .

Advanced Research Questions

Q. How do heavy atoms (Br, Cl) affect crystallographic refinement, and what software tools are recommended for accurate structure determination?

Methodological Answer: Heavy atoms introduce strong X-ray scattering, improving phase determination but complicating refinement due to absorption effects and disorder. Strategies include:

- Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to resolve positional disorder.

- Software : SHELXL (for small-molecule refinement) handles anisotropic displacement parameters and restraints for halogenated systems. For twinned crystals, twin refinement in SHELXL is critical .

- Validation : Check for overfitting using Rfree and validate geometry with tools like PLATON .

Q. What strategies resolve contradictions in NMR or mass spectrometry data when analyzing halogenated thiophene derivatives?

Methodological Answer:

- NMR Discrepancies :

- MS Contradictions :

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electron-withdrawing Br/Cl substituents activate the thiophene ring toward electrophilic substitution but deactivate it in nucleophilic reactions. For Suzuki-Miyaura coupling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.